5-(Oxan-4-yl)piperidine-2,4-dione
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Overview
Description
5-(Oxan-4-yl)piperidine-2,4-dione is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is also known by its IUPAC name, 5-(tetrahydro-2H-pyran-4-yl)piperidine-2,4-dione . This compound is characterized by the presence of a piperidine ring fused with a tetrahydropyran ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 5-(Oxan-4-yl)piperidine-2,4-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as piperidine and tetrahydropyran derivatives, followed by cyclization to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
5-(Oxan-4-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Oxan-4-yl)piperidine-2,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(Oxan-4-yl)piperidine-2,4-dione can be compared with other similar compounds such as:
Piperidine-2,4-dione: Lacks the tetrahydropyran ring, making it less complex in structure.
Tetrahydropyran derivatives: These compounds do not have the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-(oxan-4-yl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXIEYNSPHMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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